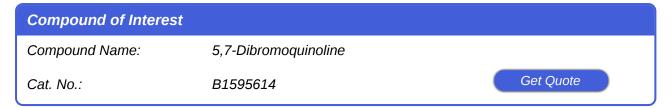


Spectroscopic Profile of 5,7-Dibromoquinoline: A Technical Guide

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This technical guide provides a detailed overview of the available spectroscopic data for **5,7-Dibromoquinoline** (CAS No. 34522-69-5), a heterocyclic building block utilized in the synthesis of more complex molecules in the pharmaceutical and material science sectors. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated reference for the compound's characterization.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **5,7-Dibromoquinoline** found in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **5,7-Dibromoguinoline**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.93	dd	1H	H-2
8.50	d	1H	H-4
8.29	d	1H	H-8
7.96	d	1H	H-6
7.53	dd	1H	H-3

Solvent: CDCl3, Frequency: 400 MHz

¹³C NMR Data: Specific experimental ¹³C NMR data for **5,7-Dibromoquinoline** was not available in the reviewed literature. Researchers should perform this analysis to complement the existing characterization data.

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for **5,7-Dibromoquinoline**

Technique	Ionization Mode	m/z	lon
LC-MS	ESI	285.9	[M+H] ⁺

Note: The molecular weight of **5,7-Dibromoquinoline** ($C_9H_5Br_2N$) is 286.95 g/mol . The observed [M+H]⁺ peak is consistent with the isotopic distribution of bromine.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Experimental IR and UV-Vis absorption data specific to **5,7-Dibromoquinoline** were not found in the performed searches. For related quinoline structures, characteristic IR absorptions include C-H stretching of the aromatic rings (~3100-3000 cm $^{-1}$) and C=C/C=N stretching vibrations within the aromatic system (~1600-1450 cm $^{-1}$).[1] UV-Vis spectra of quinoline ligands typically exhibit $\pi \to \pi^*$ transitions.[2]



Experimental Protocols

Detailed experimental protocols for the specific acquisition of the data above were not fully available. Therefore, generalized standard operating procedures for the spectroscopic analysis of a solid aromatic compound like **5,7-Dibromoquinoline** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5,7-Dibromoquinoline** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume, which is critical for obtaining high-resolution spectra.
- ¹H NMR Acquisition:
 - Tune and match the proton probe.
 - Acquire a standard single-pulse proton spectrum. Typical parameters include a 30° to 90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
 - Collect a sufficient number of scans (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Tune and match the carbon probe.
 - Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
 Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift



scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **5,7-Dibromoquinoline** (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation (for ESI-MS):
 - The sample is introduced into the ion source, typically via direct infusion with a syringe pump or through an LC system.
 - A high voltage is applied to the capillary tip, nebulizing the sample into a fine spray of charged droplets.
 - A drying gas (e.g., nitrogen) aids in solvent evaporation, leading to the formation of gasphase ions (e.g., [M+H]+).
- Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[3]
 [4]
- Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum.[5]

Infrared (IR) Spectroscopy

- Sample Preparation (ATR Method):
 - Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond, germanium) is clean.[6] A background spectrum of the empty crystal should be recorded.[7]
 - Place a small amount of the solid 5,7-Dibromoquinoline powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Use the instrument's pressure arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.[6]



- · Data Acquisition:
 - Initiate the scan. The IR beam passes through the ATR crystal and reflects off the internal surface in contact with the sample.[8]
 - At frequencies where the sample absorbs energy, the beam is attenuated.
 - The detector measures the attenuated radiation, and the instrument's software generates the IR spectrum (transmittance or absorbance vs. wavenumber).[9]
- Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Workflow and Characterization Pathway

The following diagram illustrates the logical workflow from the synthesis of **5,7-Dibromoquinoline** to its full spectroscopic characterization.

Caption: Workflow for the synthesis and spectroscopic characterization of **5,7-Dibromoquinoline**.

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